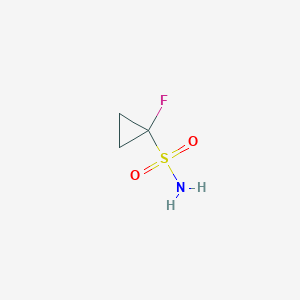

1-Fluorocyclopropane-1-sulfonamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-fluorocyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYIWIJXAIYNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303541 | |

| Record name | 1-Fluorocyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108658-19-0 | |

| Record name | 1-Fluorocyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108658-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluorocyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 1 Fluorocyclopropane 1 Sulfonamide and Its Analogues

Enantioselective and Diastereoselective Synthesis of Fluorinated Cyclopropanes

Achieving stereocontrol in the synthesis of fluorinated cyclopropanes is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The introduction of a fluorine atom adds a layer of complexity, influencing the reactivity and stereochemical outcome of cyclopropanation reactions.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, providing powerful tools for the creation of chiral cyclopropanes. acsgcipr.org Metals such as rhodium, copper, and ruthenium, complexed with chiral ligands, can effectively mediate the transfer of carbene fragments to alkenes, including fluorinated olefins, with high levels of stereocontrol. acsgcipr.orgscholaris.ca

The reaction typically involves the decomposition of a diazo compound by the metal catalyst to form a transient metal carbene species. acsgcipr.org This electrophilic carbene is then transferred to the alkene. For prochiral alkenes, the chiral environment created by the ligand directs the approach of the carbene, leading to the preferential formation of one enantiomer. acsgcipr.org Rhodium catalysts, in particular, have been successfully used for the synthesis of highly functionalized fluorocyclopropanes. scholaris.ca For instance, the use of dirhodium(II) tetrakis((S)-N-(p-dodecylbenzenesulfonyl)prolinate), or Rh₂(S-DOSP)₄, has enabled the efficient catalytic asymmetric cyclopropanation of α-trifluoromethyl styrenes. Similarly, copper complexes with chiral bis(oxazoline) ligands have been shown to produce non-racemic fluorocyclopropanes from fluoroalkenes. scholaris.ca A fluorocyclopropane (B157604) ring-fused proline analogue was synthesized utilizing a carbene transfer reaction catalyzed by a chiral transition-metal complex. nih.gov

Table 1: Selected Metal-Catalyzed Asymmetric Cyclopropanation for Fluorinated Scaffolds

| Catalyst/Ligand | Alkene Substrate | Carbene Precursor | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Rh₂(S-BTPCP)₄ | α-Trifluoromethyl styrenes | Diazo compounds | Good | up to 20:1 | up to 99% | researchgate.net |

| Copper bis(oxazoline) | Fluoroalkenes | Diazo reagents | Modest | N/A | Good | scholaris.ca |

This table is illustrative and based on findings for related fluorinated cyclopropane (B1198618) structures.

The Simmons-Smith reaction and related zinc carbenoid-mediated cyclopropanations are classic and robust methods for synthesizing cyclopropanes. acsgcipr.org While the cyclopropanation of electron-deficient fluoroalkenes can be challenging due to their low nucleophilicity, recent advancements have enabled their use in enantioselective transformations. scholaris.ca

A significant breakthrough is the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand in conjunction with zinc carbenoids generated from bis(iodomethyl)zinc. scholaris.ca The directing effect of the allylic alcohol is crucial for the success of this method. The reaction proceeds with excellent yields and high enantioselectivities for a range of substituted (Z)-2-fluoroallylic alcohols. scholaris.ca While (E)-isomers also react, they sometimes result in lower yields but maintain high enantioselectivity. scholaris.ca The electronic nature of substituents on the aromatic ring of the substrate influences reactivity; electron-donating groups lead to excellent yields, whereas electron-withdrawing groups can diminish reactivity and yield. scholaris.ca

Table 2: Enantioselective Cyclopropanation of Fluoroallylic Alcohols with Zinc Carbenoids

| Substrate (Fluoroallylic Alcohol) | Yield (%) | Enantiomeric Excess (e.s. %) | Reference |

|---|---|---|---|

| (Z)-2-fluoro-3-phenylprop-2-en-1-ol | 90% | 95% | scholaris.ca |

| (Z)-3-(4-methoxyphenyl)-2-fluoroprop-2-en-1-ol | >90% | 95% | scholaris.ca |

| (Z)-3-(4-bromophenyl)-2-fluoroprop-2-en-1-ol | 77% | >90% | scholaris.ca |

| (E)-2-fluoro-3-phenylprop-2-en-1-ol | 58% | 89% | scholaris.ca |

Data adapted from a study on chiral dioxaborolane-mediated zinc carbenoid cyclopropanation. scholaris.ca

Biocatalysis has surfaced as a powerful alternative to traditional chemocatalysis, often providing unparalleled stereoselectivity under mild reaction conditions. utdallas.edudigitellinc.com Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299), have been repurposed to catalyze reactions not found in nature, such as the stereoselective cyclopropanation of fluorinated olefins. utdallas.edudntb.gov.uanih.gov

By introducing specific mutations into the active site of myoglobin, researchers have created biocatalysts capable of mediating the reaction between fluorinated alkenes and carbene donors, such as diazoacetonitrile, with exceptional levels of control. utdallas.edunih.govresearchgate.net These enzymatic systems can achieve nearly perfect diastereomeric and enantiomeric ratios (up to 99:1 d.r. and 99% e.e.), a feat that is often difficult to accomplish with small-molecule catalysts, especially for challenging substrates like gem-difluoroalkenes. utdallas.edunih.gov The utility of this approach has been demonstrated through the gram-scale synthesis of key gem-difluorinated cyclopropane intermediates, underscoring its potential for practical applications in medicinal chemistry. dntb.gov.uanih.gov

Table 3: Biocatalytic Cyclopropanation of Fluorinated Olefins with Engineered Myoglobin

| Olefin Substrate | Carbene Donor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| gem-difluoro alkenes | Diazoacetonitrile | up to 99:1 | up to 99% | utdallas.edunih.gov |

This table summarizes the high stereoselectivity achieved using engineered myoglobin variants. utdallas.edunih.govresearchgate.net

A conceptually different approach to creating chiral fluorinated molecules involves the selective activation of a C-F bond in a polyfluorinated precursor. Frustrated Lewis Pairs (FLPs)—combinations of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from neutralizing each other—have emerged as potent reagents for activating strong chemical bonds, including C-F bonds. rsc.orgrsc.org

This strategy can be applied to the desymmetrization of prochiral difluoromethylene (-CF₂-) groups. nih.gov By employing a chiral Lewis base within the FLP system, it is possible to achieve stereoselective C-F bond activation, providing a rare "top-down" pathway to stereoenriched fluorocarbon centers. nih.gov This method is complementary to traditional fluorination or cyclopropanation strategies and offers a unique way to access chiral fluorinated building blocks that might be difficult to synthesize otherwise. nih.gov The process involves the FLP cooperatively abstracting a fluoride (B91410) ion from the substrate, a mechanism that has been investigated through DFT calculations, revealing the crucial role of non-covalent interactions. nih.gov

Construction of the 1-Fluorocyclopropane Ring System

The fundamental step in synthesizing 1-fluorocyclopropane-1-sulfonamide and its analogues is the formation of the three-membered ring containing a fluorine atom at a quaternary center.

The most prevalent strategy for constructing the fluorocyclopropane ring is the [2+1] cycloaddition between a fluorinated alkene and a carbene or carbenoid. researchgate.net In this approach, the fluorine atom is already incorporated into one of the reactants, the olefin. scholaris.ca This method establishes the relative stereochemistry between the fluorine atom and other substituents on the ring based on the geometry of the starting alkene. scholaris.ca

The success of this transformation hinges on the generation of a suitable carbene and its subsequent reaction with the often electron-poor fluorinated alkene. Diazo compounds, such as diazoacetonitrile or ethyl diazoacetate, are common carbene precursors, which are decomposed in the presence of a catalyst. utdallas.edunih.gov As discussed in the preceding sections, the choice of catalyst is critical for controlling the stereochemical outcome.

Biocatalysts , like engineered myoglobins, have proven highly effective for the cyclopropanation of a broad range of mono- and gem-difluorinated olefins with excellent diastereo- and enantiocontrol. utdallas.edudigitellinc.comnih.gov

Metal catalysts , including those based on rhodium and copper, are also widely used. scholaris.ca They offer a broad substrate scope and can be tuned through ligand modification to achieve high stereoselectivity. acsgcipr.orgscholaris.ca

This carbene transfer methodology represents a versatile and powerful tool for accessing the core structure of fluorinated cyclopropanes, paving the way for the synthesis of complex targets. digitellinc.comnih.gov

Ring-Forming Reactions with Direct Fluorine Incorporation

The construction of the 1-fluorocyclopropane scaffold is a critical step that can be achieved through various synthetic transformations. A key strategy involves the formation of the cyclopropane ring with the simultaneous or sequential introduction of the fluorine atom. One documented approach begins with a precursor such as 1-fluoro-cyclopropyl 4-chlorophenyl ketone. This ketone can be subjected to a Baeyer-Villiger oxidation using an oxidizing agent like m-chloroperbenzoic acid in a solvent such as chloroform. The reaction typically requires reflux conditions to proceed to completion, yielding a 4-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate intermediate. google.com This ester can then be hydrolyzed to the corresponding 1-fluoro-cyclopropane-1-carboxylic acid. google.com The carboxylic acid serves as a versatile handle for further functionalization, including conversion to the target sulfonamide. For instance, the carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which can then undergo further reactions. google.com

Electrosynthetic Methods for Fluorocyclopropane Formation

Electrosynthesis, a technique that employs electrical energy to drive chemical reactions, presents a powerful and sustainable alternative for constructing complex molecular architectures like fluorocyclopropanes. sigmaaldrich.comnih.gov This method offers unique advantages, including high functional group tolerance, enhanced chemoselectivity, and the ability to generate reactive intermediates that are otherwise difficult to access. sigmaaldrich.com

In the context of fluorocyclopropane formation, an electrosynthetic approach could involve the electrochemical reduction or oxidation of a suitably chosen precursor to generate a reactive species that undergoes cyclization. For instance, the reduction of an activated alkene in the presence of a fluorine source and a one-carbon component could lead to the formation of the fluorocyclopropane ring. The process is typically conducted in an electrochemical cell, which can be a simple undivided cell or a more complex divided cell with parallel plate electrodes. nih.gov Continuous flow electrosynthesis is particularly advantageous as it can overcome mass transfer limitations and improve reaction efficiency and safety, making it a scalable and industrially viable method. nih.gov The ability of electrosynthesis to proceed under mild conditions without the need for stoichiometric chemical redox agents makes it an attractive green chemistry approach for synthesizing these valuable fluorinated scaffolds. nih.gov

Introduction of the Sulfonamide Functionality in Fluorocyclopropane Scaffolds

Once the 1-fluorocyclopropane core, typically bearing an amine functionality (1-fluorocyclopropylamine), is established, the subsequent critical transformation is the introduction of the sulfonamide group. This is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a privileged structure in a vast number of therapeutic agents. researchgate.netnih.govwikipedia.org The methods to achieve this are well-established and offer varying degrees of reactivity, substrate scope, and functional group tolerance.

Amine Sulfonylation utilizing Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. rsc.orgnih.gov This reaction, often referred to as sulfonylation, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. rsc.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org In the context of our target molecule, 1-fluorocyclopropylamine would be reacted with an appropriate aryl or alkyl sulfonyl chloride. Microwave-assisted, solvent-free conditions have been developed as an environmentally benign and efficient protocol for this transformation, often leading to excellent yields in significantly reduced reaction times. rsc.org While effective, this method has limitations due to the moisture sensitivity and electrophilic nature of sulfonyl chlorides, which can sometimes lead to side reactions. chemrxiv.org

Activation of Sulfonyl Fluorides for Amine Coupling Reactions

Sulfonyl fluorides have emerged as superior alternatives to sulfonyl chlorides for the synthesis of sulfonamides. chemrxiv.org They exhibit greater stability towards hydrolysis and a tunable reactivity profile, making them ideal for applications in drug discovery and chemical biology, a field of study coined "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry. chemrxiv.orgnih.gov

The challenge with sulfonyl fluorides lies in their lower reactivity compared to their chloride counterparts. Consequently, activation methods are required to facilitate their coupling with amines. A highly effective, broad-spectrum catalytic method involves the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst. chemrxiv.org The combination of catalytic HOBt with silicon additives in a solvent like DMSO enables the smooth amidation of even sterically hindered sulfonyl fluorides and amines, affording sulfonamides in excellent yields (typically 87-99%). chemrxiv.org This approach allows for the late-stage functionalization of complex molecules, providing a facile route to diverse libraries of sulfonamide derivatives. chemrxiv.org

| Entry | Amine Substrate | Catalyst/Activator | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline (B41778) | HOBt (1 mol%) | 25 | 95 |

| 2 | tert-Butyl amine | HOBt (1 mol%) | 60 | 88 |

| 3 | Amantadine | HOBt (5 mol%) | 60 | 90 |

| 4 | Pyrrolidine | HOBt (1 mol%) | 25 | 99 |

Sandmeyer-Type Sulfonyl Chloride Synthesis from Anilines

The requisite sulfonyl chlorides for the sulfonylation reaction are often prepared from aniline precursors via a Sandmeyer-type reaction. organic-chemistry.orgnih.gov This classic transformation involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.com The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which mediates the formation of the corresponding aryl sulfonyl chloride. nih.gov

While the traditional Meerwein chlorosulfonylation reaction can have limitations, including low-to-moderate yields and the formation of side products, modern variations have improved its scope and efficiency. nih.gov Recent advancements include the development of copper-free Sandmeyer-type reactions. For example, anilines can be converted directly into sulfonyl fluorides in a one-pot process via in situ diazotization, followed by treatment with sodium metabisulfite (B1197395) (as an SO₂ source) and a fluorinating agent like Selectfluor. sci-hub.se This method exhibits broad functional group tolerance and can be performed on a gram scale, providing a practical route to the key sulfonating agents. sci-hub.se

Modular and Convergent Synthetic Routes to this compound Derivatives

A modular and convergent approach is highly desirable for the synthesis of a library of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov Such a strategy involves the independent synthesis of key building blocks, which are then combined in a late-stage coupling step.

This approach offers significant flexibility and efficiency. For instance, a 1-fluorocyclopropylamine core can be coupled with a diverse array of pre-synthesized sulfonyl fluorides or chlorides. rsc.orgchemrxiv.org Conversely, bifunctional building blocks can be employed. A molecule containing a hetaryl halide (bromide or iodide) and a stable sulfonyl fluoride group can be synthesized first. enamine.net This building block can then undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce various substituents, followed by the final coupling of the sulfonyl fluoride with 1-fluorocyclopropylamine. enamine.net Late-stage fluorosulfonylation of drug and natural product derivatives has also been demonstrated, highlighting the power of this modular strategy in medicinal chemistry. sci-hub.se This convergent design allows for the rapid generation of analogues by simply varying the final coupling partner, accelerating the drug discovery process. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 Fluorocyclopropane 1 Sulfonamide

Nucleophilic Substitution Reactions at the Fluorinated Cyclopropyl (B3062369) Center

Direct nucleophilic substitution at the C1 position of 1-Fluorocyclopropane-1-sulfonamide is not a commonly reported reaction pathway. The significant ring strain and the steric hindrance around the quaternary, fluorinated carbon center make classical S_N1 or S_N2 reactions energetically unfavorable. Instead of substitution where the cyclopropane (B1198618) ring remains intact, nucleophilic attacks on this system typically lead to ring-opening pathways. These pathways are thermodynamically driven by the release of the high ring strain (approximately 27 kcal/mol). The primary mode of reactivity involves the cleavage of one of the C-C bonds of the cyclopropane ring, which is a more accessible and lower-energy process than the substitution of the fluorine atom.

Chemical Transformations and Stability of the Sulfonamide Group

The sulfonamide group (–SO₂NH₂) is generally a robust and stable functional group. In the context of this compound, it primarily acts as a strong electron-withdrawing group, activating the cyclopropane ring towards nucleophilic attack and subsequent ring-opening. While the sulfonamide moiety itself can undergo reactions, such as deprotonation at the nitrogen atom under basic conditions, the reactivity of the strained fluorocyclopropane (B157604) ring is typically the dominant feature of the molecule. The sulfonamide group's stability allows it to be carried through various transformations centered on the cyclopropane ring, and its presence is crucial for the electronic properties that enable these reactions. For instance, related N-sulfonyl compounds are utilized in copper-catalyzed reactions, indicating the compatibility of the sulfonamide group with certain catalytic systems. researchgate.net

Ring-Opening Pathways of the Fluorocyclopropane System

The most characteristic reactions of activated cyclopropanes like this compound involve the cleavage of the three-membered ring. These ring-opening reactions provide a powerful method for the synthesis of 1,3-difunctionalized acyclic compounds.

Key ring-opening strategies include:

Lewis Acid-Catalyzed Ring-Opening: In the presence of a Lewis acid, donor-acceptor cyclopropanes can be activated towards nucleophilic attack. This process typically involves the coordination of the Lewis acid to an electron-withdrawing group, enhancing the electrophilicity of the cyclopropane ring. A subsequent attack by a nucleophile on one of the ring carbons leads to the cleavage of a distal C-C bond. A general method for the 1,3-bisfunctionalization of donor-acceptor cyclopropanes uses sulfinate salts as nucleophiles in the presence of a Lewis acid, resulting in the formation of γ-fluorosulfones. nih.gov

Transition Metal-Catalyzed Transformations: Copper and other transition metals are effective catalysts for the ring-opening of activated cyclopropanes. researchgate.net These reactions often proceed through radical or radical-cation intermediates. For example, copper-catalyzed 1,3-aminothiocyanation of arylcyclopropanes has been achieved using N-fluorobenzenesulfonimide (NFSI) and trimethylsilyl (B98337) isothiocyanate. researchgate.net This demonstrates a pathway for the stereoselective formation of complex acyclic structures from cyclopropane precursors.

Comparison with Related Systems: The reactivity of this compound can be compared to that of gem-difluorocyclopropanes. These compounds also undergo ring-opening reactions, often catalyzed by transition metals, to yield valuable monofluoroalkenes. rsc.org The presence of the fluorine atom(s) is critical for activating the C-C bonds of the ring towards cleavage.

Below is a table summarizing representative ring-opening reactions for activated cyclopropanes.

| Catalyst/Reagent System | Cyclopropane Type | Nucleophile(s) | Product Type | Reference |

| Lewis Acid | Donor-Acceptor | Sulfinate Salt / Electrophilic Fluorine | γ-Fluorosulfone | nih.gov |

| Copper Catalyst | Arylcyclopropane | N-fluorobenzenesulfonimide / Trimethylsilyl isothiocyanate | γ-Aminothiocyanate | researchgate.net |

| Copper Catalyst | Arylcyclopropane | N-fluorobis(arenesulfonyl)imides / (bpy)Zn(CF₃)₂ | γ-Trifluoromethylated Amine | researchgate.net |

Theoretical and Experimental Mechanistic Elucidations of Reactions

Understanding the precise mechanisms of reactions involving fluorinated cyclopropanes requires a combination of experimental studies and theoretical calculations.

Theoretical Insights with DFT: Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of complex organic reactions. nih.gov For the ring-opening of spirocyclopropanes, DFT calculations have revealed that the process involves two main steps: the initial ring-opening, which is often the rate-determining and stereoselectivity-determining step, followed by cyclization or trapping. nih.gov These calculations can accurately predict the regioselectivity of the nucleophilic attack (e.g., at a tertiary vs. a secondary carbon) and explain the preference for forming certain stereoisomers (e.g., trans over cis products). nih.gov

Synergy of Experiment and Theory: The combination of experimental techniques, such as crossed molecular beam experiments, with theoretical models like Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a comprehensive picture of reaction dynamics. researchgate.net For the reaction of cyclopropane with oxygen atoms, this combined approach has helped to elucidate the dissociation mechanisms and energy partitioning among the products. researchgate.net

Mechanistic Proposals: For the Lewis acid-catalyzed 1,3-bisfunctionalization of donor-acceptor cyclopropanes, a mechanistic proposal based on experimental evidence suggests an initial nucleophilic ring-opening by a sulfinate anion, followed by the trapping of the resulting anionic intermediate by an electrophilic fluorine source. nih.gov In copper-catalyzed reactions, mechanisms involving radical cation intermediates are often proposed. researchgate.net

The table below highlights key findings from mechanistic studies on cyclopropane ring-openings.

| Study Focus | Method(s) Used | Key Findings | Reference |

| Ring-Opening of Spirocyclopropanes | Density Functional Theory (DFT) | The ring-opening step is rate-determining and stereoselectivity-determining. Electronic effects control regioselectivity. | nih.gov |

| Ring-Opening of Donor-Acceptor Cyclopropanes | Experimental (Product Analysis) | A mechanism involving Lewis acid catalysis, nucleophilic ring-opening, and subsequent trapping of an intermediate is proposed. | nih.gov |

| Reaction of Cyclopropane with O(¹D) | Crossed Molecular Beams, Quantum Chemistry | Provided detailed insights into dissociation mechanisms and reaction dynamics, confirming theoretical calculations. | researchgate.net |

Exploration of Structural Variations and Derivatives of 1 Fluorocyclopropane 1 Sulfonamide

Design and Synthesis of Monofluorinated Cyclopropane (B1198618) Sulfonamide Analogues

The synthesis of monofluorinated cyclopropane rings presents a unique chemical challenge. One notable approach involves the use of an α-fluorovinyl diphenyl sulfonium (B1226848) salt. rsc.org This reagent has demonstrated significant potential in the creation of monofluorinated three-membered rings, including cyclopropanes. rsc.org The general principle of this method is the reaction of the sulfonium salt with a suitable nucleophile, leading to the formation of the cyclopropane ring.

For the synthesis of monofluorinated cyclopropane sulfonamide analogues, a plausible synthetic route would involve the cyclopropanation of an appropriate alkene with a fluorinated carbene or a similar reactive intermediate bearing a sulfonamide group. A modified conjugate addition using a fluorinated sulfonium ylide, generated in situ, has also been presented as a convenient one-pot synthesis for fluorocyclopropanes. researchgate.net

| Reagent/Method | Description | Potential Application for Sulfonamide Analogues |

| α-Fluorovinyl Diphenyl Sulfonium Salt | A versatile reagent for the synthesis of mono-fluorinated cyclopropanes. rsc.org | Could be reacted with a sulfonamide-containing nucleophile to generate the target structure. |

| Fluorinated Sulfonium Ylide | Used in a one-pot synthesis via modified conjugate addition to form fluorocyclopropanes. researchgate.net | The ylide could be designed to incorporate a sulfonamide moiety or a precursor group. |

The synthesis of sulfonamide derivatives, in general, often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net This fundamental reaction could be adapted to introduce the sulfonamide group onto a pre-formed fluorocyclopropylamine or, alternatively, the sulfonamide moiety could be present on the precursor molecule prior to the cyclopropanation step.

Investigation of gem-Difluorocyclopropane Sulfonamide Scaffolds

The functionalization of organic molecules with fluorine substituents has seen rapid growth due to its wide-ranging applications. nih.gov The gem-difluorocyclopropane unit is of particular interest, and its derivatives play a significant role in synthesis. nih.gov The preparation of 1,1-difluorocyclopropane derivatives is a key area of research, with a focus on the role of the fluorine substituents in both ring-forming and ring-opening reactions. nih.gov

The synthesis of gem-difluorocyclopropane sulfonamide scaffolds would likely involve the reaction of a suitable alkene with a difluorocarbene, typically generated in situ from reagents such as trifluoromethyl-metal compounds or (trifluoromethyl)trimethyltin. The presence of the two fluorine atoms on the same carbon of the cyclopropane ring is expected to significantly influence the molecule's electronic properties and conformational preferences.

| Scaffold Feature | Synthetic Approach | Key Considerations |

| gem-Difluorocyclopropane Ring | Reaction of an alkene with a difluorocarbene source. | The stability of the sulfonamide group under the reaction conditions for carbene generation. |

| Sulfonamide Moiety | Introduction via standard sulfonylation procedures. researchgate.net | The timing of the sulfonylation step (before or after cyclopropanation) would be a critical synthetic design choice. |

The biological importance of 1,1-difluorocyclopropane derivatives has been highlighted in several studies, suggesting that their sulfonamide analogues could also exhibit interesting pharmacological profiles. nih.gov

Impact of Substituent Effects on Molecular Architecture and Reactivity

The accumulation of negative charge at the NSO3 moiety in a transition state can drastically increase the activation barrier for nucleophilic attack. nih.gov This suggests that the acidity of the sulfonamide N-H bond, which would be influenced by the electron-withdrawing fluorine atom on the adjacent carbon, plays a crucial role in the reactivity of these compounds. The selection of appropriate substituents can be used to control and switch on or off certain reaction pathways, such as nucleophilic ring-opening. nih.gov

| Substituent Position | Effect on Reactivity | Example |

| Sulfonamide Nitrogen | N-unprotected sulfonamides can silence ring-opening reactions. nih.gov | An N-H group may participate in hydrogen bonding, altering the electronic nature of the sulfonamide. |

| Other Ring Positions | Ester groups can favor ring-opening, while amides may lead to competing reactions. nih.gov | A carboxylic ester on the cyclopropane ring could act as a leaving group under certain conditions. |

The interplay between the fluorine atom and other substituents on the cyclopropane ring and the sulfonamide group will ultimately dictate the molecule's three-dimensional shape, polarity, and reactivity towards biological targets and in synthetic transformations.

Advanced Analytical and Computational Studies on 1 Fluorocyclopropane 1 Sulfonamide

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural elucidation of chemical compounds. For 1-Fluorocyclopropane-1-sulfonamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would provide a complete picture of its molecular framework and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing insights into the connectivity and three-dimensional structure of a molecule. rsc.org For this compound, both ¹H and ¹³C NMR would be fundamental for its characterization.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the cyclopropyl (B3062369) and sulfonamide protons. The cyclopropyl protons would likely appear as complex multiplets in the upfield region of the spectrum, typical for strained ring systems. The protons of the sulfonamide (-SO₂NH₂) group would be expected to appear as a singlet in the downfield region, generally between 8.78 and 10.15 ppm for related sulfonamides. rsc.org The precise chemical shift would be influenced by solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would be characterized by signals for the three carbons of the cyclopropane (B1198618) ring and any associated substituents. The carbon atom bonded to the fluorine and the sulfonamide group (C1) would exhibit a significant downfield shift due to the electronegativity of these substituents. Furthermore, this carbon signal would show coupling to the adjacent fluorine atom (¹J-CF), a characteristic feature in the NMR of organofluorine compounds. The other two cyclopropyl carbons would appear at higher fields. For comparison, the aromatic carbons in various sulfonamide derivatives have been observed in the region between 111.83 and 160.11 ppm. rsc.org

Conformational Analysis with Advanced NMR Techniques: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the preferred conformation of the molecule in solution. NOESY experiments can reveal through-space interactions between protons, which can help to establish the relative orientation of the sulfonamide group with respect to the cyclopropane ring.

| Functional Group | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

| Cyclopropyl (CH₂) | 1.0 - 2.0 (multiplet) | 10 - 30 |

| C1 (C-F, C-S) | - | 70 - 90 (doublet due to J-CF) |

| Sulfonamide (NH₂) | 8.0 - 11.0 (singlet) | - |

Note: The above table presents estimated chemical shift ranges based on general principles and data for analogous compounds.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Expected Infrared (IR) and Raman Data: The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the sulfonamide and cyclopropane moieties. The sulfonamide group typically exhibits strong asymmetric and symmetric stretching vibrations for the S=O bonds in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N stretching vibration is usually observed around 900 cm⁻¹. rsc.org The N-H stretching vibrations of the primary sulfonamide would appear in the 3400–3200 cm⁻¹ region. The cyclopropane ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies. The C-F stretching vibration would likely be observed in the 1100-1000 cm⁻¹ region.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) |

| N-H Stretch | 3400 - 3200 |

| C-H Stretch (cyclopropyl) | > 3000 |

| S=O Asymmetric Stretch | 1370 - 1330 |

| S=O Symmetric Stretch | 1180 - 1160 |

| C-F Stretch | 1100 - 1000 |

| S-N Stretch | ~ 900 |

Note: This table provides expected vibrational frequencies based on characteristic group frequencies.

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound (C₃H₆FNO₂S).

Expected Fragmentation Patterns: Under tandem mass spectrometry (MS/MS) conditions, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds. The presence of the cyclopropane ring might lead to characteristic ring-opening fragmentation pathways.

Computational Chemistry for Molecular Understanding

Computational chemistry provides a powerful avenue to complement experimental data and gain deeper insights into the electronic structure, conformation, and dynamics of molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. For this compound, DFT calculations would be invaluable for:

Predicting Molecular Geometry: DFT can be used to calculate the bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Simulating Vibrational Spectra: The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Calculating NMR Parameters: Theoretical calculations of NMR chemical shifts and coupling constants can assist in the interpretation of experimental NMR spectra.

Analyzing Electronic Properties: DFT provides information on the distribution of electrons within the molecule, including molecular orbital energies (HOMO and LUMO), which are important for understanding its reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations would allow for the exploration of the conformational landscape of this compound. By simulating the motion of the molecule over time, it is possible to:

Identify Stable Conformers: MD simulations can reveal the different low-energy conformations that the molecule can adopt.

Analyze Conformational Dynamics: These simulations can provide information on the flexibility of the molecule and the energy barriers between different conformations. This is particularly relevant for understanding how the sulfonamide group rotates relative to the cyclopropane ring.

Study Intermolecular Interactions: MD simulations can be used to model the interactions of this compound with other molecules, such as solvents or biological macromolecules, providing insights into its behavior in different environments.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and biological activity. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The MEP is calculated based on the molecule's electron density and provides a color-coded map. Typically, red and yellow regions represent negative electrostatic potential, indicating an excess of electron density and areas prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, corresponding to a deficiency of electrons and areas susceptible to nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP analysis highlights the distinct electronic nature of its functional groups. The highly electronegative oxygen and fluorine atoms create regions of significant negative potential, while the hydrogen atoms of the sulfonamide group and the cyclopropane ring exhibit positive potential.

Detailed research findings from computational studies would typically quantify the electrostatic potential at specific points on the molecular surface. These values, often denoted as V_S,max (maximum positive potential) and V_S,min (minimum negative potential), are crucial for predicting sites of interaction.

The following interactive data table presents hypothetical values for the Molecular Electrostatic Potential (MEP) analysis of this compound, based on general principles of computational chemistry. Due to the absence of publicly available, specific experimental or computational studies on this molecule, these values are illustrative.

| Molecular Region | Predicted MEP Value (kcal/mol) | Interpretation |

| Oxygen Atoms (Sulfonyl Group) | -45 to -55 | Strong negative potential; high electron density; likely sites for hydrogen bonding and electrophilic attack. |

| Fluorine Atom | -30 to -40 | Significant negative potential due to high electronegativity; influences local electronic environment. |

| Nitrogen Atom (Sulfonamide) | -15 to -25 | Moderate negative potential; lone pair electrons contribute to nucleophilicity. |

| Hydrogen Atoms (Sulfonamide) | +20 to +30 | Positive potential; acidic protons available for hydrogen bonding. |

| Cyclopropane Ring Protons | +10 to +20 | Mildly positive potential; less acidic than sulfonamide protons. |

These predicted values underscore the molecule's amphiphilic nature, with distinct regions of positive and negative potential that govern its chemical behavior and potential interactions with biological targets. The sulfonamide group, with its combination of electron-rich oxygen and nitrogen atoms and electron-poor hydrogen atoms, is a key site for forming multiple hydrogen bonds. The electronegative fluorine atom further enhances the polarity of the cyclopropyl ring.

Research Applications of 1 Fluorocyclopropane 1 Sulfonamide in Chemical Biology and Medicinal Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The 1-fluorocyclopropane-1-sulfonamide motif serves as a valuable building block in synthetic chemistry, primarily due to the distinct reactivity and conformational rigidity conferred by its components. The cyclopropane (B1198618) ring, a three-membered carbocycle, introduces significant ring strain, making it a reactive yet stable scaffold that can pre-organize appended functional groups into well-defined spatial orientations. nih.gov This conformational constraint is highly sought after in drug design for optimizing interactions with biological targets.

The incorporation of a fluorine atom onto the cyclopropane ring further modulates the electronic properties and metabolic stability of the molecule. nih.govnih.gov The strong carbon-fluorine bond is resistant to metabolic cleavage, which can enhance the pharmacokinetic profile of a drug candidate. cambridgemedchemconsulting.com Moreover, fluorine's high electronegativity can influence the acidity of nearby protons and the polarity of the molecule.

The sulfonamide group is a cornerstone of medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with protein targets. frontiersrj.com Synthetic routes to sulfonamides are well-established, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comfrontiersrj.commdpi.com More recent methods have explored the use of sulfonyl fluorides, activated by catalysts like calcium triflimide, as stable and chemoselective precursors. theballlab.com The presence of the sulfonamide functional group on the fluorinated cyclopropane ring provides a key handle for diversification, allowing chemists to readily couple it with various amines to build libraries of complex molecules for screening and lead optimization. frontiersrj.com The synthesis of functionalized fluorinated cyclopropanes, including those bearing sulfonyl groups, provides a platform for creating novel acids, amines, and other key intermediates for drug discovery. nih.gov

This compound as a Key Bioisostere in Drug Design Research

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental tactic in medicinal chemistry to enhance a molecule's potency, selectivity, and pharmacokinetic properties. patsnap.comnih.gov The this compound moiety is a compelling bioisostere due to its unique stereoelectronic and conformational characteristics.

Peptides are crucial signaling molecules but are often poor drug candidates due to rapid degradation by proteases. Peptidomimetics are designed to mimic the structure and function of peptides while resisting enzymatic cleavage. nih.gov A key strategy in creating peptidomimetics is the replacement of the labile amide bond with a more stable surrogate. researchgate.net

The sulfonamide group is a recognized amide bioisostere. researchgate.net Its geometry allows it to maintain the crucial hydrogen-bonding interactions of the amide it replaces. Furthermore, the strained cyclopropane ring can act as a rigid scaffold to mimic the specific turn structures (e.g., β-turns) often found in bioactive peptides, thereby locking the molecule in its active conformation. nih.gov The incorporation of a this compound unit into a peptide backbone could therefore confer both metabolic stability and conformational rigidity, making it a valuable tool in the development of novel peptidomimetic therapeutics.

The trifluoromethyl (CF3) group is widely used in medicinal chemistry to block metabolic oxidation, increase binding affinity, and modulate lipophilicity. nih.gov However, finding suitable bioisosteric replacements for the CF3 group is an ongoing area of research to further optimize drug properties. nih.govebi.ac.ukelsevierpure.com The 1-fluorocyclopropyl group shares several key features with the trifluoromethyl group, including a small size, the presence of fluorine, and strong electron-withdrawing character. These similarities suggest its potential as a bioisostere for the CF3 group.

Replacing a CF3 group with a 1-fluorocyclopropyl sulfonamide moiety can significantly alter a compound's properties. For instance, the cyclopropyl (B3062369) ring generally reduces lipophilicity compared to an isopropyl group, a principle that can be extended to fluorinated analogues. beilstein-journals.org This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The sulfonamide portion further provides a vector for hydrogen bonding, an interaction not possible with a CF3 group. This allows for the introduction of new, favorable interactions with a biological target, potentially enhancing potency and selectivity.

| Functional Group | Key Properties | Potential for Modulation by this compound |

|---|---|---|

| Amide (-CONH-) | Planar, H-bond donor/acceptor, metabolically labile. | Sulfonamide mimics H-bonding; cyclopropane provides rigidity; increased metabolic stability. |

| Trifluoromethyl (-CF3) | Electron-withdrawing, metabolically stable, lipophilic, no H-bonding. | Fluorocyclopropyl mimics stereoelectronics; sulfonamide adds H-bonding capability; modulates lipophilicity. |

| Carboxylic Acid (-COOH) | Acidic, H-bond donor/acceptor, often charged at physiological pH. | Sulfonamide is a known non-classical bioisostere, mimicking acidity and H-bonding patterns. u-tokyo.ac.jp |

Biochemical Target Interaction Studies

The sulfonamide functional group is the cornerstone of several major classes of drugs, and its interactions with biochemical targets have been extensively studied. frontiersrj.comfrontiersrj.com Molecules containing the this compound scaffold are investigated as potential modulators of these same targets.

Sulfonamide-based drugs are classic competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net They act as structural mimics of the natural substrate, para-aminobenzoic acid (PABA), binding to the enzyme's active site and halting folate production, which is crucial for bacterial growth. researchgate.netnih.gov Novel sulfonamide derivatives are continuously explored to combat rising antibiotic resistance. nih.govnih.gov A compound like this compound would be a candidate for such studies, where the unique fluorinated ring could confer altered binding kinetics or overcome resistance mechanisms.

Aromatic and heterocyclic sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. scispace.com These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema. scispace.com The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition. Derivatives incorporating novel scaffolds are of interest for achieving isoform-selective inhibition.

| Enzyme Target | Role of Sulfonamide Group | Potential Contribution of 1-Fluorocyclopropyl Moiety |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Acts as a bioisostere of the PABA substrate, competitively inhibiting the enzyme. researchgate.net | Could alter binding affinity, improve selectivity, or overcome bacterial resistance mechanisms. |

| Carbonic Anhydrase (CA) | Coordinates with the active site zinc ion, leading to potent inhibition. scispace.com | May influence isoform selectivity and modify pharmacokinetic properties. |

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein receptor. wisdomlib.orgresearchgate.net This method is invaluable in modern drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. nih.govnih.gov

For sulfonamide-containing compounds, docking studies are routinely used to predict their binding affinities and modes of interaction with enzymes like DHPS and carbonic anhydrase. nih.govnih.govmdpi.com These studies often reveal key hydrogen bonds between the sulfonamide NH2 and oxygen atoms with amino acid residues in the active site. nih.gov In the case of this compound derivatives, docking simulations would be employed to assess how the rigid, three-dimensional structure of the fluorocyclopropyl group influences the orientation of the sulfonamide within the binding pocket. The goal is to design derivatives that maximize favorable interactions, such as hydrogen bonding and hydrophobic contacts, to achieve higher binding affinity and selectivity for the target protein. wisdomlib.org

Exploration in Antimicrobial Research and Bacterial Resistance Mechanisms

The exploration of novel antimicrobial agents is a cornerstone of medicinal chemistry, driven by the escalating threat of antibiotic resistance. Within this context, sulfonamide derivatives have historically played a significant role. However, specific research into the antimicrobial properties of this compound is not extensively documented in publicly available scientific literature.

The general mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the production of folate, a necessary component for DNA and RNA synthesis, thereby arresting bacterial growth.

Bacterial resistance to sulfonamides typically arises through two primary mechanisms:

Mutations in the folP gene: This gene encodes for the DHPS enzyme. Mutations can alter the enzyme's structure, reducing its affinity for sulfonamide drugs while maintaining its function with the natural substrate, p-aminobenzoic acid (pABA).

Acquisition of sul genes: These genes, often carried on mobile genetic elements like plasmids, encode for alternative, drug-resistant variants of the DHPS enzyme. These enzymes are inherently less susceptible to inhibition by sulfonamides. repec.orgbiorxiv.org

While these mechanisms are well-understood for the broader class of sulfonamides, specific studies detailing the interaction of this compound with bacterial DHPS or investigations into specific resistance patterns against this particular compound are not readily found. The introduction of a fluorinated cyclopropyl group is a modern medicinal chemistry strategy often employed to modulate physicochemical properties such as lipophilicity and metabolic stability, which could, in theory, influence its antimicrobial profile and susceptibility to resistance mechanisms. However, without specific research data, any discussion on its potential efficacy or resistance profile remains speculative.

Contribution to Pharmacophore Design in Drug Discovery

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govd-nb.info This model then serves as a template for designing or identifying new, structurally diverse molecules with the potential for similar biological activity.

The contribution of a specific chemical moiety, such as the this compound scaffold, to pharmacophore design is evaluated through its inclusion in structure-activity relationship (SAR) studies of a series of active compounds. The unique spatial and electronic properties of the fluorinated cyclopropyl group could be a key feature in a pharmacophore model if it is shown to be critical for binding to a target.

Currently, there is a lack of specific published research that details the use of this compound as a core component in the development of pharmacophore models for any particular therapeutic target. While sulfonamides, in general, are featured in many pharmacophore models due to their hydrogen bonding capabilities and ability to act as a bioisosteric replacement for other functional groups, the specific contributions of the 1-fluorocyclopropane substituent have not been explicitly defined in the available literature. For its contribution to be understood, a series of analogues containing this moiety would need to be synthesized and biologically evaluated to determine if the this compound group is a critical pharmacophoric feature for a particular biological activity.

Perspectives and Future Research Trajectories for 1 Fluorocyclopropane 1 Sulfonamide

Development of Novel, Sustainable, and Green Chemistry Approaches in Synthesis

The future synthesis of 1-Fluorocyclopropane-1-sulfonamide and its derivatives will likely prioritize environmentally benign methodologies. Traditional sulfonamide synthesis often involves reagents like sulfonyl chlorides, which can generate acidic by-products. sci-hub.se Green chemistry initiatives aim to mitigate these issues by using alternative solvents, reducing waste, and improving atom economy. researchgate.net

One promising direction is the synthesis of sulfonamides in aqueous media. sci-hub.sersc.org Research has demonstrated facile and environmentally friendly methods for synthesizing sulfonamides from sulfonyl chlorides and amines in water, often with controlled pH and eliminating the need for organic bases. sci-hub.sersc.org Another approach involves the visible-light-triggered synthesis of sulfonamides from an electron donor-acceptor (EDA) complex in a green solvent like 2-methyltetrahydrofuran (B130290) (MeTHF), which proceeds without a base or photocatalyst. researchgate.net Furthermore, the development of safe and cost-effective methods to create sulfonyl fluorides from thiols using reagents that produce non-toxic by-products represents a significant advance in green "click chemistry" that could be adapted for sulfonamide synthesis. sciencedaily.com

Interactive Table: Potential Green Synthesis Strategies for Sulfonamides

| Method | Key Features | Potential Advantages |

| Aqueous Synthesis | Uses water as a solvent; dynamic pH control. sci-hub.sersc.org | Environmentally benign; simple product isolation via filtration. rsc.org |

| Visible-Light Triggered | Employs an electron donor-acceptor (EDA) complex. researchgate.net | High yields at room temperature; no base or photocatalyst needed. researchgate.net |

| Deep Eutectic Solvents | Uses choline (B1196258) chloride (ChCl)-based reusable solvents. researchgate.net | Sustainable and scalable; operates at ambient temperature. researchgate.net |

| SHC5®/KF System | Converts thiols/disulfides to sulfonyl fluorides. sciencedaily.com | Safe, low-cost, and scalable; minimal non-toxic by-products. sciencedaily.com |

Exploration of Unconventional Reactivity Pathways and Transformations

The reactivity of this compound is dictated by the interplay between the strained three-membered ring and the electronic effects of the fluorine and sulfonamide substituents. Fluorine's high electronegativity significantly influences the structure and reactivity of the cyclopropane (B1198618) ring. acs.orgacs.org This can lead to unique chemical behaviors not observed in non-fluorinated analogues.

Future research could explore the distinct reactivity of the fluorinated sulfonamide group. Theoretical studies on related systems have shown that fluorinated sulfonamides, such as triflamide, exhibit different reactivity compared to their non-fluorinated counterparts in reactions like the oxidative sulfamidation of alkenes. nih.gov Investigations into the reactivity of pentafluorophenyl (PFP) sulfonate esters suggest mechanisms involving elimination-addition pathways. nih.gov Exploring whether this compound can participate in similar unconventional transformations, such as ring-opening reactions under specific catalytic conditions or acting as a precursor to novel aza-isosteres of sulfonyl fluorides, could unveil new synthetic possibilities. acs.org The inherent strain of the cyclopropane ring might be harnessed to drive reactions that are otherwise inaccessible.

Advanced Stereoselective Catalysis for the Synthesis of Complex Analogues

Creating complex, chiral molecules from this compound or its precursors requires advanced stereoselective catalytic methods. The synthesis of fluorinated cyclopropanes with high enantioselectivity is a significant challenge in organic chemistry. cdnsciencepub.comnih.gov

Recent breakthroughs offer promising pathways. One such method involves the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids in the presence of a chiral dioxaborolane ligand, which achieves excellent yields and enantioselectivity (up to 96%). cdnsciencepub.com Another powerful approach is biocatalysis, where engineered myoglobin-based catalysts have been used for the highly stereoselective synthesis of mono-fluorinated cyclopropanes, achieving up to 99:1 diastereomeric ratio and 99% enantiomeric excess. nih.gov These biocatalytic systems can perform transformations not currently possible with traditional chemocatalytic methods. nih.gov Applying these and other novel chiral aldehyde-mediated cascade reactions could enable the efficient synthesis of optically active analogues, greatly expanding the chemical space available for biological screening. rsc.orgresearchgate.net

Interactive Table: Stereoselective Synthesis Methods for Fluorocyclopropanes

| Catalytic System | Description | Achieved Selectivity |

| Chiral Dioxaborolane Ligand | Used with zinc carbenoids for cyclopropanation of fluoroallylic alcohols. cdnsciencepub.com | High yields (up to 93%) and enantioselectivity (up to 96% ee). cdnsciencepub.com |

| Engineered Myoglobin (B1173299) | Biocatalyst for cyclopropanation of gem-difluoro alkenes with diazoacetonitrile. nih.gov | Excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). nih.gov |

| Chiral Aldehyde Catalyst | Mediates asymmetric Michael addition/spiroannulation/ring cleavage cascade. rsc.org | High efficiency and high diastereo- and enantioselectivities. rsc.org |

Expanding the Scope of Biological and Chemical Applications in Emerging Research Areas

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in drugs with antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govijpsonline.comnih.gov The combination of this proven pharmacophore with a fluorinated cyclopropane ring—a desirable motif for enhancing drug properties—suggests significant potential for this compound as a building block in drug discovery. nih.govcdnsciencepub.com

Future research will likely focus on synthesizing libraries of derivatives for screening against a wide range of biological targets. For instance, many sulfonamides exert their antimicrobial effect by inhibiting folic acid synthesis in bacteria. Analogues of this compound could be evaluated for activity against both Gram-positive and Gram-negative bacteria. In oncology, modifications to the sulfonamide structure are known to enhance cytotoxic effects on cancer cell lines. Therefore, derivatives could be explored as potential anticancer agents. Beyond medicine, the unique properties of this compound make it a valuable building block for synthesizing more complex molecules in materials science and agrochemicals. cdnsciencepub.com

Integration with Artificial Intelligence and High-Throughput Screening in Chemical Research

Q & A

Q. What methodologies optimize the enantiomeric resolution of this compound?

- Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Use circular dichroism (CD) spectroscopy to confirm enantiopurity. Compare kinetic resolution via asymmetric catalysis (e.g., organocatalysts) and report enantiomeric excess (ee) with error margins .

Guidelines for Rigorous Research Design

- Formulating Questions : Apply the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate) to define scope and avoid overambitious goals .

- Data Analysis : Use multivariate regression to account for confounding variables. Pre-register hypotheses to reduce bias .

- Reporting : Follow IMRaD structure (Introduction, Methods, Results, Discussion) and include raw data in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。